Ethyl 6-bromo-3-hydroxypicolinate
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Overview
Description
Ethyl 6-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a prodrug that is converted to its active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This compound is known for its ability to inhibit the activity of target genes by alkylating DNA . It is primarily used as a medicinal chemistry tool and has shown promising results in animal models of acute myeloid leukemia and neurological disorders .
Preparation Methods
Ethyl 6-bromo-3-hydroxypicolinate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxypicolinic acid followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid. The industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 6-bromo-3-hydroxypicolinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-hydroxypicolinic acid ethyl ester.
Substitution: The bromine atom in this compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-3-hydroxypicolinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-hydroxypicolinate involves its conversion to the active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This active form inhibits the activity of target genes by alkylating DNA, which prevents the transcription and translation of these genes . The molecular targets and pathways involved in this process include various DNA sequences and gene regulatory elements .
Comparison with Similar Compounds
Ethyl 6-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 3-bromo-6-hydroxypicolinate: This compound has a similar structure but with the bromine and hydroxyl groups in different positions.
6-Bromo-3-hydroxy-pyridine-2-carboxylic acid ethyl ester: Another similar compound with slight variations in the functional groups.
Biological Activity
Ethyl 6-bromo-3-hydroxypicolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8BrNO3
- Molecular Weight : 246.06 g/mol
The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the picolinate structure, which is derived from picolinic acid. These functional groups are believed to play crucial roles in its biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The presence of the bromine atom enhances its ability to interact with microbial enzymes, potentially disrupting their function.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations ranging from 10 to 50 µM. The compound was observed to induce apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The bromine atom may enhance binding affinity to enzyme active sites, while the hydroxyl group can participate in hydrogen bonding, facilitating stronger interactions.
- Receptor Modulation : this compound may act as a modulator for certain receptors involved in signal transduction pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
This compound can be compared with several related compounds to understand its unique biological profile better.
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 5-bromo-3-hydroxypicolinate | Bromine at position 5; potential antimicrobial effects | Moderate antimicrobial activity |
Mthis compound | Methyl group instead of ethyl; similar activity profile | Anticancer properties observed |
Ethyl 6-chloro-3-hydroxypicolinate | Chlorine substitution; varied reactivity | Lower potency than brominated analogs |
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 6-bromo-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3 |
InChI Key |
RGMFZUIPTUSQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)O |
Origin of Product |
United States |
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